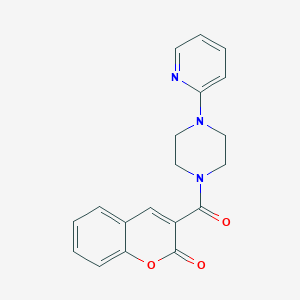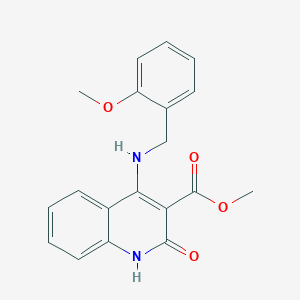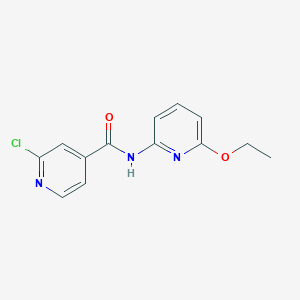
1-(5-(Phenethylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-(Phenethylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea, also known as PETT, is a compound that has gained significant attention in the scientific community due to its potential use in various research applications. PETT is a heterocyclic compound that contains a thiadiazole ring, a urea moiety, and a phenethylthio group.
科学的研究の応用
Advanced Catalysis
Silica-based nanoparticles, including functionalized silica nanoparticles, have emerged as promising catalysts due to their unique physiochemical properties. These nanoparticles can be tailored for specific catalytic reactions by modifying their surface properties. For instance, the surface modification of silica nanoparticles with organic ligands can enhance their catalytic activity and selectivity. Researchers have explored the use of these nanoparticles in various catalytic processes, such as oxidation reactions, hydrogenation, and Suzuki coupling reactions .
Drug Delivery
Functionalized silica nanoparticles offer an excellent platform for drug delivery systems. Their large surface area, tunable pore size, and biocompatibility make them ideal carriers for therapeutic agents. By attaching drug molecules to the nanoparticle surface or encapsulating them within the pores, scientists can achieve controlled release, targeted delivery, and improved bioavailability. These nanoparticles have been investigated for delivering anticancer drugs, antibiotics, and other therapeutic compounds .
Biomedical Applications
Silica-based nanoparticles find applications in biomedicine, ranging from imaging to therapy. They can be functionalized with fluorescent dyes, antibodies, or peptides for targeted imaging of specific tissues or cells. Additionally, researchers have explored their use in photothermal therapy, where the nanoparticles absorb light and convert it into heat, selectively destroying cancer cells. Silica nanoparticles also play a role in tissue engineering and regenerative medicine .
Environmental Remediation
Functionalized silica nanoparticles contribute to environmental cleanup efforts. They can adsorb heavy metals, organic pollutants, and dyes from contaminated water sources. Surface modifications enhance their adsorption capacity and selectivity. Researchers have investigated their use in treating wastewater from industrial processes, reducing environmental pollution .
Wastewater Treatment
Silica nanoparticles, when functionalized, can efficiently remove contaminants from wastewater. Their high surface area allows for effective adsorption of pollutants, while surface modifications improve their stability and reusability. These nanoparticles have been studied for removing heavy metals, organic compounds, and even microorganisms from water .
Other Applications
Beyond the mentioned fields, functionalized silica nanoparticles have found applications in areas like sensor technology, gas separation, and as carriers for enzymes and proteins. Their versatility continues to inspire innovative research and development across multiple disciplines .
特性
IUPAC Name |
1-phenyl-3-[5-(2-phenylethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS2/c22-15(18-14-9-5-2-6-10-14)19-16-20-21-17(24-16)23-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDIGABVMNDGMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(Phenethylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2648096.png)
![N-(3,5-dimethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2648100.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2648103.png)
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide](/img/structure/B2648104.png)

![N-(3-chloro-2-methylphenyl)-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B2648107.png)
![(5Z)-5-({4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2648108.png)





